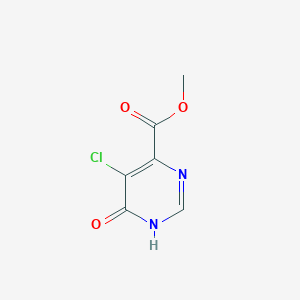

Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O3/c1-12-6(11)4-3(7)5(10)9-2-8-4/h2H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMCLXHFCRQLRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=O)NC=N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a chloro-substituted urea or guanidine derivative, with an esterifying agent like methyl chloroformate. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

Substitution: Formation of amino or thio derivatives.

Reduction: Formation of hydroxyl derivatives.

Oxidation: Formation of more oxidized pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate has been investigated for its potential antimicrobial properties. Studies have shown that pyrimidine derivatives exhibit significant activity against various bacterial strains, including those responsible for tuberculosis. The compound's mechanism of action may involve interference with bacterial cell wall synthesis or DNA replication processes, although further research is needed to elucidate these pathways clearly .

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including this compound, possess anticancer properties. They have been tested against several cancer cell lines and demonstrated inhibitory effects on tumor growth. The structure–activity relationship (SAR) studies suggest that modifications to the pyrimidine core can enhance cytotoxicity against specific cancer types, making it a valuable scaffold for designing novel anticancer agents .

Structure–Activity Relationship Studies

The structure–activity relationship studies of this compound reveal how variations in its chemical structure can influence biological activity. For instance, substituting different functional groups on the pyrimidine ring can lead to enhanced pharmacological effects or reduced toxicity. These insights are crucial for optimizing lead compounds in drug discovery .

Inhibitors of Enzymatic Activity

This compound has also been explored as a potential inhibitor of key enzymes involved in disease processes. For example, some studies focus on its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair in both prokaryotic and eukaryotic organisms. Inhibition of DHFR can lead to antiproliferative effects, making this compound a candidate for further development as an antitumor or antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available pyrimidine precursors. Various synthetic routes have been developed to produce this compound and its derivatives efficiently. These synthetic methodologies not only provide access to the target compound but also allow for the exploration of structural modifications that can enhance biological activity or improve pharmacokinetic properties .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and oxo groups play a crucial role in binding to these targets, either through covalent bonding or non-covalent interactions like hydrogen bonding and van der Waals forces. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences between Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate and related pyrimidine derivatives:

Key Observations :

- Chlorine Substitution : The presence of chlorine at position 5 in the target compound distinguishes it from analogs with chlorine at other positions (e.g., chlorophenyl or chloromethyl groups in ). This position-specific Cl substitution may enhance electrophilic reactivity and influence hydrogen-bonding patterns .

- Aromatic vs.

- Ester Variations : The methyl ester in the target compound contrasts with ethyl esters (e.g., ), which may affect hydrolysis rates and metabolic stability.

Physical and Spectroscopic Properties

Melting Points and Solubility:

- However, analogs such as Methyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate exhibit a melting point of 193–194°C , while chlorinated derivatives like and likely have higher melting points due to stronger intermolecular forces (e.g., dipole-dipole interactions from Cl).

- Solubility in polar solvents (e.g., DMSO) is common for pyrimidinones due to hydrogen-bond acceptor/donor sites (=O and NH groups) .

Spectroscopic Data:

- ¹H NMR : The target compound’s NH proton resonance (if present) would appear downfield (~δ 9–10 ppm) due to hydrogen bonding, similar to NH signals in (δ 9.27 ppm) and . Chlorine substituents deshield adjacent protons, as seen in (δ 7.20–7.36 ppm for Ar-H).

- IR Spectroscopy : Strong C=O stretches (~1650–1740 cm⁻¹) are consistent across analogs (e.g., 1740.5 cm⁻¹ in ), while NH stretches (~3200–3400 cm⁻¹) vary depending on hydrogen-bonding networks .

Biological Activity

Methyl 5-chloro-6-oxo-1H-pyrimidine-4-carboxylate is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which contribute to its interactions with biological targets. This article provides a detailed overview of the biological activity of this compound, including its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a chloro group at position 5, a keto group at position 6, and a carboxylate ester at position 4, which are critical for its biological activity.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These findings suggest that the compound possesses broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that this compound inhibits the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 10 |

| A549 (lung cancer) | 12 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase .

Mechanistic Studies

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within cells. For instance, studies have shown that this compound can inhibit key enzymes involved in DNA synthesis and repair, which is crucial for both microbial growth and cancer cell proliferation.

Enzyme Inhibition

Inhibition assays indicated that this compound effectively inhibits:

| Enzyme | IC50 (µM) |

|---|---|

| Thymidylate synthase | 8 |

| Dihydrofolate reductase | 20 |

These enzymes are vital for nucleotide synthesis, highlighting the potential of this compound as an antimetabolite .

Case Studies

Several case studies have documented the effects of this compound in vivo. In one study involving murine models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study reported a tumor volume decrease of up to 50% after four weeks of treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.